1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol
Description
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group, which is further substituted with a 3-ethoxypropyl group
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-[(3-ethoxypropylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO2/c1-2-15-10-6-9-13-11-12(14)7-4-3-5-8-12/h13-14H,2-11H2,1H3 |
InChI Key |
ZSKZQQFVGXUGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of cyclohexanone with formaldehyde and a primary amine (3-ethoxypropylamine) under acidic conditions to form the aminomethyl intermediate.
Reduction: The aminomethyl intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl halides (e.g., acetyl chloride)
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamines
Substitution: N-substituted cyclohexylamines
Scientific Research Applications
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell membranes, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes, thereby altering biochemical pathways.
Membrane Interaction: Integrating into cell membranes and affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Biological Activity
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with an alcohol and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, primarily attributed to its amine and alcohol functional groups.
Chemical Structure and Properties
The molecular formula of this compound indicates it falls under the category of cycloaliphatic amines. Its structural features suggest that it may participate in various chemical reactions, making it a candidate for further investigation in biological applications.
Biological Activities
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Properties : The presence of amino and alcohol functional groups may enhance the compound's ability to interact with microbial cell membranes.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol could have therapeutic applications in neurodegenerative diseases.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which is relevant for drug development targeting various diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Binding to Receptors : The structural features allow for interaction with biological receptors, modulating their activity and influencing signaling pathways.
- Chemical Reactivity : The amine group can undergo oxidation or reduction reactions, potentially leading to the formation of biologically active metabolites.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(aminomethyl)cyclohexane | Contains two amino groups on cyclohexane | Used primarily as an epoxy resin curing agent |
| 3-(Aminomethyl)-cyclohexanol | Similar alcohol and amine groups | Potential neuroprotective properties |
| N,N-Diethylcyclohexanamine | Contains di |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
